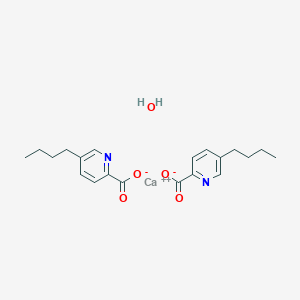
Calcium;5-butylpyridine-2-carboxylate;hydrate
Description
Propriétés
Formule moléculaire |
C20H26CaN2O5 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
calcium;5-butylpyridine-2-carboxylate;hydrate |
InChI |
InChI=1S/2C10H13NO2.Ca.H2O/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;;/h2*5-7H,2-4H2,1H3,(H,12,13);;1H2/q;;+2;/p-2 |
Clé InChI |
QWRCYVQAUYQMSB-UHFFFAOYSA-L |
SMILES canonique |
CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].O.[Ca+2] |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium fusarate can be synthesized by suspending fumaric acid in water and adding a calcium base. The mixture is heated to 70-90°C and stirred for 2-8 hours. After concentration under reduced pressure, the dried substance is added to ethanol and stirred vigorously. The inner salt of L-carnitine is then added, and the mixture is reacted for 1-6 hours at 60-70°C before cooling for 2-8 hours .
Industrial Production Methods
In industrial settings, calcium fusarate is prepared by mixing fumaric acid with ammonia water to create a mixed solution. This solution is then combined with a calcium chloride solution, stirred, cooled, crystallized, filtered, rinsed, and dried . This method is environmentally friendly as it avoids the use of organic solvents like alcohols and acetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium fusarate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form calcium oxide (CaO).
Reduction: Can be reduced under specific conditions, although detailed reduction reactions are less common.
Substitution: Reacts with halogens to form calcium halides (e.g., CaCl₂).
Common Reagents and Conditions
Oxidation: Requires oxygen at room temperature.
Substitution: Reacts with halogens like chlorine or fluorine.
Major Products
Oxidation: Produces calcium oxide (CaO).
Substitution: Produces calcium halides such as calcium chloride (CaCl₂).
Applications De Recherche Scientifique
Calcium fusarate is used in various scientific research applications:
Chemistry: Used as a substrate in reaction coupling separation systems to promote the production of L-malate.
Biology: Studied for its role in cellular processes and signal transduction pathways.
Medicine: Investigated for its potential in treating calcium deficiencies and related conditions.
Industry: Used in the production of bio-based polyesters and polyamides.
Mécanisme D'action
Calcium fusarate exerts its effects by participating in signal transduction pathways and cellular processes. It stimulates G-protein coupled calcium receptors on the surface of cells, reducing calcium flux and increasing calcium deposition in bones . This mechanism is crucial for maintaining bone health and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium fumarate: Similar in structure and used to boost calcium absorption.
Ferrous fumarate: Used to treat iron-deficiency anemia.
Calcium citrate: Commonly used in supplements for better calcium absorption.
Uniqueness
Calcium fusarate is unique due to its specific applications in promoting L-malate production and its role in signal transduction pathways . Unlike other calcium salts, it has distinct industrial and medical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


